N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine
Description
Properties
Molecular Formula |
C20H25BrN2 |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C20H25BrN2/c1-22(15-17-5-3-2-4-6-17)20-11-13-23(14-12-20)16-18-7-9-19(21)10-8-18/h2-10,20H,11-16H2,1H3 |
InChI Key |
XAFPHMRYPYEZPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Initial Piperidine Functionalization
The synthesis begins with the N-methylation of piperidin-4-amine. Treatment with methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours yields N-methylpiperidin-4-amine. Subsequent benzylation is achieved using benzyl bromide under reflux conditions in methanol, with cesium carbonate (Cs₂CO₃) as a base, forming N-benzyl-N-methylpiperidin-4-amine.
Bromobenzyl Group Introduction
The final step involves alkylation with 4-bromobenzyl bromide. Optimized conditions employ a 1:1 molar ratio of N-benzyl-N-methylpiperidin-4-amine to 4-bromobenzyl bromide in dimethylformamide (DMF) at 80°C for 24 hours, yielding the target compound in 75–82% purity after column chromatography (hexane/ethyl acetate).
Key Reaction Conditions:
- Solvent: Methanol or DMF
- Base: Cs₂CO₃ or K₂CO₃
- Temperature: 60–80°C
- Yield: 70–85%
Reductive Amination Strategy
Reductive amination offers a streamlined route by concurrently forming and reducing imine intermediates. This method is particularly effective for introducing the N-methyl and benzyl groups.
Imine Formation and Reduction
A mixture of 4-bromobenzaldehyde and N-methylpiperidin-4-amine in methanol undergoes condensation at room temperature for 2 hours. Sodium cyanoborohydride (NaBH₃CN) is then added to reduce the imine, yielding the secondary amine. This method achieves an 82% yield with minimal byproducts.
Optimized Parameters:
- Reducing Agent: NaBH₃CN or NaBH(OAc)₃
- Solvent: Methanol or dichloromethane
- Temperature: 25°C
- Reaction Time: 4–6 hours
Catalytic Hydrogenation of Imine Intermediates
Catalytic hydrogenation provides a high-yield alternative for imine reduction, leveraging transition metal catalysts.
Imine Synthesis and Hydrogenation
The imine intermediate, formed from 4-bromobenzaldehyde and N-methylpiperidin-4-amine, is hydrogenated under 3 bar H₂ pressure using 5% palladium on carbon (Pd/C) in ethanol. This method achieves 88% yield with >99% purity, making it suitable for industrial-scale production.
Industrial-Scale Considerations:
- Catalyst: Pd/C or Raney nickel
- Pressure: 1–5 bar H₂
- Solvent: Ethanol or methanol
- Throughput: 5–10 kg/batch
One-Pot Synthesis Methodologies
Recent advances in one-pot protocols enhance efficiency by combining multiple steps into a single reaction vessel.
Aquivion-Fe Catalyzed Reductive Amination
A novel approach employs the Aquivion-Fe catalyst with sodium borohydride (NaBH₄) in cyclopentyl methyl ether (CPME). The delayed addition of methanol ensures selective imine reduction over aldehyde over-reduction, achieving 90% yield in 3 hours.
Advantages:
- Solvent System: CPME/methanol
- Catalyst Loading: 2 mol%
- Temperature: 40°C (initial), 25°C (final)
- Environmental Impact: Reduced waste generation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Multi-Step Alkylation | 75–85 | 95–98 | Moderate | High |
| Reductive Amination | 80–82 | 97–99 | High | Moderate |
| Catalytic Hydrogenation | 85–88 | >99 | Industrial | Low |
| One-Pot Synthesis | 88–90 | 98–99 | High | Moderate |
Key Findings:
- Catalytic Hydrogenation excels in purity and scalability, ideal for pharmaceutical manufacturing.
- One-Pot Methods balance yield and environmental sustainability.
- Multi-Step Alkylation remains cost-effective for small-scale research.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates optimized purification and process control:
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine is a synthetic organic compound featuring a piperidine ring, a benzyl group, and a bromophenyl moiety. Its molecular formula is C20H25BrN2, with a molecular weight of 463.37 g/mol. This compound is an amine and is achiral.
SMILES Notation: CN(Cc1ccccc1)C1CCN(CC1)Cc1ccc(cc1)[Br]
The bromine atom in its structure allows it to participate in nucleophilic substitution reactions, and it can undergo reactions typical of amines. These properties make it a valuable intermediate in organic synthesis and medicinal chemistry.
Potential Applications
This compound has several potential applications:
- Intermediate in Organic Synthesis: Useful due to the reactivity of the bromine atom and amine functional group.
- Medicinal Chemistry: Compounds with similar structures are evaluated for their interactions with biological targets.
- Pharmaceutical Research: It is used in studies to understand its pharmacological profile and therapeutic potential.
Further in vitro and in vivo studies are needed to determine the specific biological effects of this compound. Studies on the interactions of this compound with biological receptors are crucial for understanding its pharmacological profile, which may include various interaction studies to elucidate its therapeutic potential and safety profile.
Mechanism of Action
The mechanism of action of N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine and related piperidine derivatives:
Key Observations :
Substitution Effects: The 4-bromophenyl group in the target compound distinguishes it from analogs like 7b (phenethyl) and 3c (tert-butylbenzyl). Bromine’s electronegativity and steric bulk may enhance receptor binding (e.g., antiviral CCR5 targets ) or alter metabolic stability compared to non-halogenated analogs.
Synthetic Efficiency :
- Compounds with bulkier substituents (e.g., 3c ) show lower yields (58% vs. 77% for 7b ), suggesting steric hindrance in reductive amination steps .
1-Benzyl-N-methylpiperidin-4-amine’s use in domperidone highlights piperidine derivatives’ versatility in dopamine receptor modulation .
Biological Activity
N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with various biological targets, synthesis, and related case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : CHBrN
- Molecular Weight : 463.37 g/mol
- SMILES Notation :
CN(Cc1ccccc1)C1CCN(CC1)Cc1ccc(cc1)[Br] - LogP : 4.55 (indicating lipophilicity)
- Polar Surface Area : 6.567 Ų
The compound features a piperidine ring, a benzyl group, and a bromophenyl moiety, which contribute to its pharmacological properties. Its structural complexity suggests potential interactions with various biological receptors.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may interact with cancer cell lines, potentially inducing apoptosis and inhibiting cell proliferation. For example, microtubule destabilization has been observed in related compounds at concentrations around 20 μM .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes or receptors involved in disease pathways. Its interaction with kinases and other molecular targets is of particular interest for developing therapeutic agents against cancers and other diseases .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step reactions that require optimization of conditions such as temperature and solvent choice. The presence of the bromine atom in its structure enhances its reactivity, allowing for nucleophilic substitution reactions which are critical for further derivatization in drug development .
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-benzyl-N-(4-chlorophenyl)methyl-piperidin-4-amine | CHClN | Contains a chlorophenyl group; potential differences in reactivity and biological activity. |
| 1-benzyl-N-(4-fluorophenyl)methyl-piperidin-4-amine | CHFN | Fluorine substitution may affect pharmacokinetics and receptor binding affinity. |
| 1-benzyl-N-(4-methylphenyl)methyl-piperidin-4-amine | CHN | Methyl group may influence lipophilicity and biological interactions. |
These comparisons highlight how variations in substituents can significantly alter the biological profile of similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Studies : Research has shown that derivatives containing piperidine structures exhibit antiproliferative effects on various cancer cell lines, including breast cancer cells (MDA-MB-231). These studies often focus on the mechanisms of action involving apoptosis pathways and cell cycle arrest .
- Microtubule Dynamics : Compounds similar to N-benzyl derivatives have demonstrated the ability to disrupt microtubule assembly, indicating potential applications in cancer therapy as microtubule-destabilizing agents .
- Pharmacological Profiling : Ongoing studies aim to elucidate the pharmacological profiles of these compounds through in vitro assays that assess their effects on various biological targets, including receptors involved in signaling pathways relevant to cancer progression .
Q & A
Q. What regulatory considerations apply to preclinical testing of this compound for CNS targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
